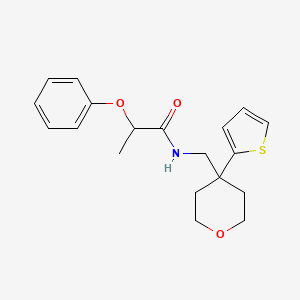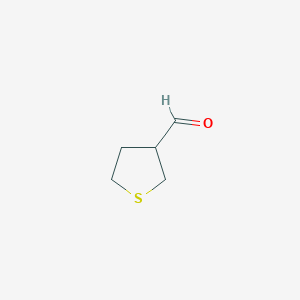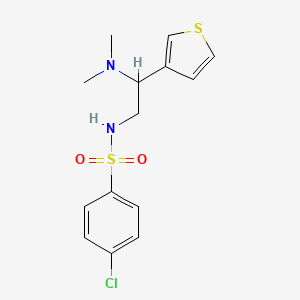
3-methyl-3-(2-methylpropyl)pentanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3-(2-methylpropyl)pentanedioic Acid, also known as Pentanedioic acid, 3- (2-methylpropyl)-, is a chemical compound with the molecular formula C9 H16 O4 . It is used in synthetic chemistry as a reference tool and is considered an impurity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9 H16 O4 . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.22 . The compound has a predicted boiling point of 333.0±15.0 °C and a predicted density of 1.103±0.06 g/cm3 .Applications De Recherche Scientifique
Biofuel Production and Metabolic Engineering A study by Cann and Liao (2009) discusses the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, through metabolic engineering of microorganisms. These compounds, including related structural isomers, hold potential as biofuels, showcasing an application of derivatives of 3-methyl-3-(2-methylpropyl)pentanedioic acid in renewable energy research (Cann & Liao, 2009).
Organic Synthesis and Chemical Characterization Research by Young, Buse, and Heathcock (2003) on the synthesis of 2‐Methyl‐2‐(Trimethylsiloxy)Pentan‐3‐one, an intermediate in organic synthesis, reflects the broader chemical exploration and manipulation of compounds similar to this compound. This work contributes to our understanding of synthetic routes and chemical properties of complex organic molecules (Young, Buse, & Heathcock, 2003).
Environmental Chemistry and Aerosol Analysis Jaoui et al. (2005) explored the identification and quantification of aerosol polar oxygenated compounds, including multi-functional organic compounds arising from the oxidation of monoterpenes. This study illuminates the environmental impact and atmospheric chemistry of naturally occurring and anthropogenic compounds, offering insights into the fate and transformation of substances structurally related to this compound (Jaoui et al., 2005).
Catalysis and Chemical Reactions Investigations into the selective extraction and separation of iron(III) using 4-methylpentan-2-ol by Gawali and Shinde (1974) showcase the application of related compounds in catalysis and material science. This research has implications for the development of novel methods for the extraction and purification of metals, highlighting a practical application in industrial chemistry (Gawali & Shinde, 1974).
Anticancer Research The work by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs underscores the significance of structurally related compounds in medicinal chemistry. These complexes, through their structural and functional diversity, offer promising avenues for the development of new therapeutic agents (Basu Baul et al., 2009).
Propriétés
IUPAC Name |
3-methyl-3-(2-methylpropyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-10(3,5-8(11)12)6-9(13)14/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCFGKVFLVAWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)
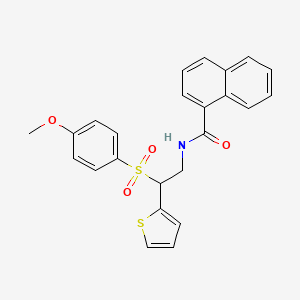
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)
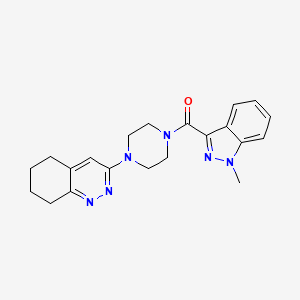
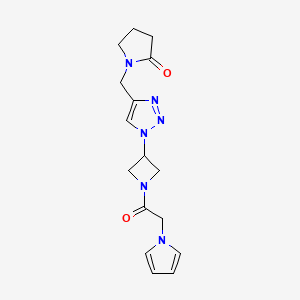

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)
